molecular formula C30H48O5 B1254719 Rotungenic acid

Rotungenic acid

Cat. No.: B1254719
M. Wt: 488.7 g/mol
InChI Key: YLHQFGOOMKJFLP-VNUPIYKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rotungenic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of triterpenoids from the leaves of Diospyros kaki using high-performance liquid chromatography (HPLC) with methanol and aqueous phosphoric acid as the mobile phase . The compound can also be isolated using counter-current chromatography, which allows for the separation of minor and structurally similar compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Diospyros kaki are often used due to their high content of triterpenoids, including this compound . The extraction process involves solvent extraction, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Rotungenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohols and hydrocarbons.

Comparison with Similar Compounds

Rotungenic acid is structurally similar to other pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid . it is unique due to the presence of hydroxyl groups at specific positions on its molecular structure, which contribute to its distinct biological activities . For example, rotundic acid, a derivative of ursolic acid, has hydroxyl groups at positions C-19 and C-23, while this compound has hydroxyl groups at positions C-19 and C-24

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and develop new applications for this promising compound.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26-,27-,28-,29-,30+/m1/s1

InChI Key

YLHQFGOOMKJFLP-VNUPIYKRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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